
Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane is a useful research compound. Its molecular formula is C5H9N3OS and its molecular weight is 159.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C5H9N3OS
- Molecular Weight : 159.21 g/mol
- CAS Number : 2375270-25-8
- IUPAC Name : imino-methyl-(3-methylimidazol-4-yl)-oxo-λ6-sulfane
Antimicrobial Activity
Recent studies have shown that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their antibacterial activity against multiple Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |
---|---|---|---|---|
Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | En. cloacae | E. coli |
Compound 11 | 0.015 | 0.30 | B. cereus | M. flavus |
Compound 12 | 0.015 | 0.20 | S. aureus | E. coli |
The most active compound in the study was identified as compound 8, which showed remarkable potency against En. cloacae and E. coli, outperforming traditional antibiotics like ampicillin and streptomycin by a factor of up to 50 times in some cases .
Antifungal Activity
In addition to antibacterial properties, the compound also demonstrates antifungal activity. The Minimum Inhibitory Concentration (MIC) values for antifungal efficacy ranged from 0.004 to 0.06 mg/mL, indicating strong potential against various fungal strains.
Table 2: Antifungal Activity of Related Compounds
Compound | MIC (mg/mL) | Most Sensitive Fungus | Most Resistant Fungus |
---|---|---|---|
Compound 15 | 0.004 - 0.06 | T. viride | A. fumigatus |
These findings suggest that this compound could serve as a promising candidate for developing new antifungal agents .
The mechanism behind the antimicrobial activity of this compound is believed to involve the inhibition of key enzymes in bacterial cell walls and fungal membranes, similar to other known antibiotics . Molecular docking studies further elucidate how these compounds interact with target proteins, enhancing our understanding of their pharmacodynamics.
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that compounds derived from imidazole exhibited substantial antibacterial effects against resistant strains, suggesting that modifications in the molecular structure can significantly enhance activity .
- Cytotoxicity Studies : Cytotoxicity assays performed on normal human cells (MRC5) indicated that while these compounds are effective against pathogens, their safety profile remains favorable, making them suitable for further development as therapeutic agents .
- Inhibition of Cancer Cell Lines : Preliminary studies suggest potential anticancer properties, with some derivatives showing inhibition of ATR kinase, which is crucial for cancer cell proliferation . This opens avenues for exploring these compounds in oncology.
Propiedades
IUPAC Name |
imino-methyl-(3-methylimidazol-4-yl)-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-8-4-7-3-5(8)10(2,6)9/h3-4,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLBWXRPRJIRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1S(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.